molecular formula C21H27FN2O3 B2619456 N'-[(4-fluorophenyl)methyl]-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide CAS No. 1797025-80-9

N'-[(4-fluorophenyl)methyl]-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide

Cat. No.: B2619456
CAS No.: 1797025-80-9
M. Wt: 374.456
InChI Key: WIZLIOUFBSJQIL-UHFFFAOYSA-N
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Description

N’-[(4-fluorophenyl)methyl]-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenyl group and a methoxyadamantane moiety, which contribute to its distinct chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-fluorophenyl)methyl]-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 4-fluorobenzyl chloride with 2-methoxyadamantane in the presence of a base to form the corresponding intermediate. This intermediate is then reacted with ethanediamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-fluorophenyl)methyl]-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N’-[(4-fluorophenyl)methyl]-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N’-[(4-fluorophenyl)methyl]-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide exerts its effects is primarily through its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methoxyadamantane moiety can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-N’-(5-methyl-1,2-oxazol-3-yl)ethanediamide
  • N-[(4-Fluorophenyl)methyl]-1-methyl-4-piperidinamine

Uniqueness

N’-[(4-fluorophenyl)methyl]-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide stands out due to its unique combination of a fluorophenyl group and a methoxyadamantane moiety. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[(2-methoxy-2-adamantyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O3/c1-27-21(16-7-14-6-15(9-16)10-17(21)8-14)12-24-20(26)19(25)23-11-13-2-4-18(22)5-3-13/h2-5,14-17H,6-12H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZLIOUFBSJQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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